molecular formula C7H13N3 B1285003 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine CAS No. 936939-85-4

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1285003
CAS No.: 936939-85-4
M. Wt: 139.2 g/mol
InChI Key: UKAIZVWWRMRVIH-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazole ring substituted with two methyl groups at positions 1 and 5, and an ethanamine group at position 4.

Biochemical Analysis

Biochemical Properties

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with acetylcholine at cholinergic synapses, affecting neural transmission . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect acetylcholine release at cholinergic synapses, which is crucial for neural communication . Additionally, it may impact other cellular processes such as protein synthesis and degradation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s ability to bind to specific sites on enzymes or proteins is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a response . High doses may lead to toxicity, affecting various organs and systems in the body.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localizations can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate ethanamine derivative. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with an ethanamine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethanamine group at position 4 provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(8)7-4-9-10(3)6(7)2/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAIZVWWRMRVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588683
Record name 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936939-85-4
Record name 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
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